molecular formula C49H54F2N8O6 B10768270 methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B10768270
M. Wt: 889.0 g/mol
InChI Key: PIAIRSYMCIVYSX-KMWAZVGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ledipasvir involves multiple steps, including the formation of its core structure, which consists of an unsymmetric benzimidazole-difluorofluorene-imidazole core and a distal [2.2.1]azabicyclic ring system . The synthetic route typically involves:

  • Formation of the benzimidazole core through cyclization reactions.
  • Introduction of the difluorofluorene moiety via electrophilic aromatic substitution.
  • Construction of the azabicyclic ring system through a series of cyclization and ring-closing reactions.

Industrial Production Methods: Industrial production of Ledipasvir involves optimizing the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Ledipasvir undergoes various chemical reactions, including:

    Oxidation: Ledipasvir can undergo oxidation reactions, particularly at the benzimidazole and imidazole moieties.

    Reduction: Reduction reactions can occur at the difluorofluorene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

Scientific Research Applications

Ledipasvir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ledipasvir is part of a class of highly potent NS5A inhibitors. Similar compounds include:

    Daclatasvir: Another NS5A inhibitor used in combination with other antiviral agents for the treatment of HCV.

    Ombitasvir: Used in combination with paritaprevir and ritonavir for HCV treatment.

    Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with sofosbuvir.

Uniqueness of Ledipasvir:

Properties

Molecular Formula

C49H54F2N8O6

Molecular Weight

889.0 g/mol

IUPAC Name

methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-30-11-7-29(19-30)41(58)43-53-35-14-10-27(22-36(35)54-43)26-8-12-31-32-13-9-28(21-34(32)49(50,51)33(31)20-26)37-23-52-42(55-37)38-15-16-48(17-18-48)59(38)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,20-25,29-30,38-41H,7,11,15-19H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1

InChI Key

PIAIRSYMCIVYSX-KMWAZVGDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C@@H]9CCC1(N9C(=O)[C@H](C(C)C)NC(=O)OC)CC1)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)C9CCC1(N9C(=O)C(C(C)C)NC(=O)OC)CC1)NC(=O)OC

Origin of Product

United States

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